molecular formula C17H19N3O4S3 B2978463 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955742-59-3

4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No. B2978463
CAS RN: 955742-59-3
M. Wt: 425.54
InChI Key: SSGDYGRZLKYRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole, also known as DTBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTBP is a benzothiazole derivative that has been synthesized and studied for its biological and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds

Novel compounds derived from 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole and related structures have been synthesized, showcasing a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-HIV activities. The synthesis involves various chemical reactions leading to the development of heterocyclic compounds that display significant potential in medical research and applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Murty et al., 2013).

Antimicrobial and Antiproliferative Activities

Several derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi, as well as for their antiproliferative effects on different human cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021), (Patel & Agravat, 2007).

Anti-HIV and Corrosion Inhibition

Research has also explored the anti-HIV activity of certain derivatives and their role as corrosion inhibitors, highlighting the versatility of these compounds in both pharmaceutical and industrial applications (Al-Soud et al., 2010), (Hu et al., 2016).

Chemical Sensors and Molecular Modeling

The development of fluorescent chemosensors for detecting metal ions in aqueous solutions and the use of molecular modeling to understand interactions at the molecular level have also been reported. These findings contribute to the advancement of chemical sensing technologies and drug design (Cao et al., 2011).

Antiacetylcholinesterase Activity

The synthesis of benzothiazole derivatives bearing piperazine and thiocarbamate moieties and their evaluation for antiacetylcholinesterase activity highlight their potential in addressing neurological disorders by inhibiting enzymes that break down acetylcholine (Mohsen et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

properties

IUPAC Name

4,7-dimethoxy-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S3/c1-23-12-5-6-13(24-2)16-15(12)18-17(26-16)19-7-9-20(10-8-19)27(21,22)14-4-3-11-25-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDYGRZLKYRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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